7,7,8a-Trimethyl-5-thioxo-tetrahydro-oxazolo[3,2-c]pyrimidin-2-one
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Overview
Description
7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a heterocyclic compound that features a unique structure combining elements of oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-2-methallylthio-6-methyl-4(3H)-pyrimidinone with sulfuric acid, leading to the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-methallylthio-6-methyl-4(3H)-pyrimidinone: A precursor in the synthesis of the target compound.
6-ethyl-3,3,7-trimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine: A related compound with a similar core structure.
Uniqueness
7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is unique due to its combination of oxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
7,7,8a-trimethyl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2)5-9(3)11(7(14)10-8)4-6(12)13-9/h4-5H2,1-3H3,(H,10,14) |
InChI Key |
NKMKXUCAPSHRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(N(CC(=O)O2)C(=S)N1)C)C |
Origin of Product |
United States |
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